
Methyl 4-((3-bromobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((3-bromobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Synthesis of Anti-Cancer Drugs
One notable application of structurally related brominated compounds is in the synthesis of anti-cancer drugs. Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, for example, serves as a key intermediate for drugs inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis in rapidly dividing cells, including cancer cells. This synthesis process involves several steps, starting with the preparation of 2-amino-5-methylbenzoic acid, followed by reactions leading to the desired brominated compound (Cao Sheng-li, 2004).
Study of Brominated Compounds in Natural Products
Research on brominated natural products, such as those isolated from the red alga Rhodomela confervoides, highlights the potential of brominated compounds in the development of novel bioactive substances. These studies have led to the discovery of new bromophenols and brominated tetrahydroisoquinolines with interesting structural features, suggesting the possibility of synthesizing related compounds for various applications (Ming Ma et al., 2007).
Photolabile Protecting Groups
Another research area involves the use of brominated hydroxyquinolines as photolabile protecting groups. These compounds, including ones with bromo- and hydroxyquinoline structures, have been studied for their efficient release of protected molecules upon exposure to light, making them useful in controlled release technologies and studies requiring spatial and temporal control of molecule activation (O. Fedoryak & T. M. Dore, 2002).
Catalytic Activity in Organic Synthesis
Brominated compounds also play a role in catalysis, as seen in the synthesis of cyclic (alkyl)(amino)carbenes and their application in gold(I)-catalyzed reactions. These reactions are crucial for the construction of complex heterocycles, including dihydroquinoline derivatives, demonstrating the value of brominated intermediates in facilitating diverse chemical transformations (Xiaoming Zeng et al., 2009).
Propriétés
IUPAC Name |
methyl 4-[(3-bromophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-24-18(23)15-16(20-10-11-5-4-6-12(19)9-11)13-7-2-3-8-14(13)21-17(15)22/h2-9H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLAFNWNGZXVFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-bromobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




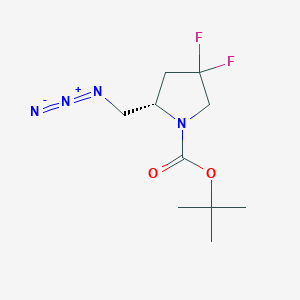
![5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2472079.png)
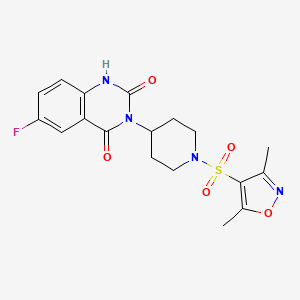
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2472083.png)
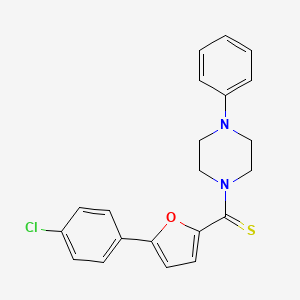
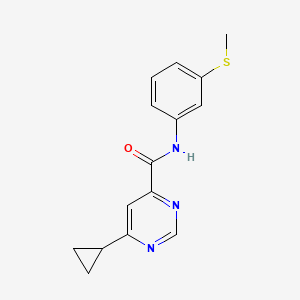
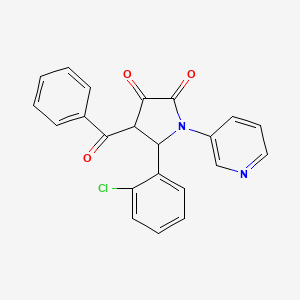
![N-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2472092.png)
![Methyl 3,3-dimethyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2472093.png)
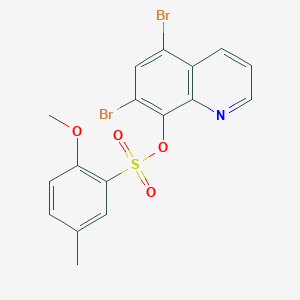
![3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B2472095.png)